molecular formula C13H16O2Si B184809 Methyl 2-((trimethylsilyl)ethynyl)benzoate CAS No. 107793-07-7

Methyl 2-((trimethylsilyl)ethynyl)benzoate

Cat. No. B184809
M. Wt: 232.35 g/mol
InChI Key: KJKMOADDOGZYQC-UHFFFAOYSA-N
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Description

Methyl 2-((trimethylsilyl)ethynyl)benzoate is an organic compound with the molecular formula C13H16O2Si . It has a molecular weight of 232.35 . The compound is known for its purity, which is approximately 95% .


Molecular Structure Analysis

The InChI code for Methyl 2-((trimethylsilyl)ethynyl)benzoate is 1S/C13H16O2Si/c1-15-13(14)12-8-6-5-7-11(12)9-10-16(2,3)4/h5-8H,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Methyl 2-((trimethylsilyl)ethynyl)benzoate has a molecular weight of 232.35 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources .

Scientific Research Applications

  • Synthesis of Arylcarboranes as Precursors for Oligomers : Methyl 2-((trimethylsilyl)ethynyl)benzoate was used as a starting material for synthesizing new arylcarboranes. These compounds are precursors for creating bis-carborane and other complex molecules with potential applications in material science and chemistry (Förster et al., 1999).

  • Cyclization Reactions to Synthesize Indenes and Benzosiloles : In a study, the cyclization of o-[2-(trimethylsilyl)ethynyl]benzyl methyl ethers using diisobutylaluminum hydride led to the formation of 2-(trimethylsilyl)indenes. This method provides a straightforward way to construct benzosiloles from organosilanes, indicating potential applications in organic synthesis and material science (Kinoshita et al., 2016).

  • Liquid Crystalline Properties of Trimethylsilylacetylene Benzoate Derivatives : This research focused on synthesizing novel terminal trimethylsilylacetylene benzoate derivatives and investigating their liquid crystalline properties. The compounds were found to exhibit SmA/SmC phases with wide thermal ranges, suggesting applications in the field of liquid crystal technology (Srinivasa & Hariprasad, 2014).

  • Heteroannular Cyclization in Organic Chemistry : In a study, methyl 4-(((1′-(trimethylsilyl)ethynyl)ferrocenyl)ethynyl)benzoate underwent heteroannular cyclization under basic desilylation conditions, producing a unique ferrocenophane compound. This indicates potential applications in the synthesis of complex organic molecules (Wu et al., 2011).

  • Copolymerization in Material Science : Methyl 2-((trimethylsilyl)ethynyl)benzoate was involved in the synthesis of cross-conjugated polymers via ruthenium-catalyzed copolymerization. This showcases its utility in the development of new polymeric materials (Londergan et al., 1998).

  • Synthesis of Novel Aromatic Alkynyl Silanes : This study reported the synthesis and characterization of new rod-shaped substituted benzoates with the 4-(2-trimethylsilyl)ethynyl group. The compounds showed potential for liquid crystal property, indicating their relevance in advanced material applications (Srinivasa & Hariprasad, 2014).

properties

IUPAC Name

methyl 2-(2-trimethylsilylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2Si/c1-15-13(14)12-8-6-5-7-11(12)9-10-16(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKMOADDOGZYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453499
Record name methyl 2-((trimethylsilyl)ethynyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((trimethylsilyl)ethynyl)benzoate

CAS RN

107793-07-7
Record name methyl 2-((trimethylsilyl)ethynyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-iodo-benzoic acid methyl ester (792 mg, 3.02 mmol) in DMF (10 mL) are added trimethylsilylacetylene (854 μL, 6.04 mmol) and triethylamine (2.95 mL, 21.1 mmol). The reaction mixture is degassed for 20 minutes with a stream of nitrogen. Dichloro(bistriphenylphosphene) palladium (II) (212 mg, 0.302 mmol, 10 mol %) and copper (I) iodide (58 mg, 0.302 mmol, 10 mol %) are added and the reaction is heated to 80° C. After 3 h, the reaction is concentrated and the residue is chromatographed eluting with 0 to 5% EtOAc/Hexanes to yield the title compound (597 mg, 85%). GC/MS: 232.
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
854 μL
Type
reactant
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Dichloro(bistriphenylphosphene) palladium (II)
Quantity
212 mg
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
catalyst
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

20.60 g (78.61 mmol) of 4-Iodobenzoic acid methyl ester and 9.26 g (94.33 mmol) of ethynyl trimethylsilane were dissolved in 200 ml of tetrahydrofuran, and thereto 23.86 g (235.83 mmol) of triethylamine, 1.65 g (2.36 mmol) of dichloro(bistriphenylphosphine)palladium(II) and 0.45 g (2.36 mmol) of copper(I) iodide were added. The mixture was stirred at room temperature for 8 hours. At the end of reaction, added water and extracted with ethylacetate. The extract was washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and separated by column chromatography to obtain trimethylsilylethynylbenzoic acid methyl ester 18.30 g (Yield 100%).
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
9.26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.86 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro(bistriphenylphosphine)palladium(II)
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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